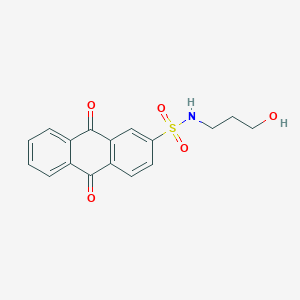

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonamide group attached to an anthracene core, which is further functionalized with a hydroxypropyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization reactions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation of the anthracene core, followed by reaction with an appropriate amine.

Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through nucleophilic substitution reactions, where a hydroxypropyl halide reacts with the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the anthracene core, converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of anthraquinone compounds, including those similar to N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, nitrogen-containing anthraquinone derivatives have demonstrated activity against pathogens like Staphylococcus aureus and Candida tenuis . The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of key metabolic pathways .

1.2 Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy. Anthraquinones are known for their ability to intercalate with DNA, thus inhibiting replication in cancer cells. The sulfonamide group may enhance solubility and bioavailability, making it a candidate for drug formulation . Recent studies have explored the effectiveness of such compounds in treating melanoma by utilizing hydrogels for localized drug delivery, which minimizes systemic toxicity while maximizing therapeutic efficacy .

Material Science Applications

2.1 Photovoltaic Materials

This compound may also find applications in the field of organic photovoltaics (OPVs). The compound's ability to absorb light and convert it into electrical energy makes it a suitable candidate for use in solar cell technologies. Research indicates that incorporating such anthraquinone derivatives into polymer matrices can enhance the efficiency of light absorption and charge transport within the photovoltaic cell .

2.2 Polymer Composites

In material science, the incorporation of anthraquinone derivatives into polymer composites can improve mechanical properties and thermal stability. These compounds can act as reinforcing agents due to their rigid aromatic structures. Studies have shown that such composites exhibit enhanced durability and resistance to degradation under UV light exposure .

Case Studies

Wirkmechanismus

The mechanism by which N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxypropyl group can enhance solubility and bioavailability, improving the compound’s efficacy as a drug.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- N-(4-hydroxybutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Uniqueness

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the specific positioning of the hydroxypropyl group, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Biologische Aktivität

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C14H13N1O5S

- Molecular Weight : 303.290 g/mol

- CAS Number : 6313-47-9

- Density : 1.647 g/cm³

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, while the anthracene moiety can intercalate into DNA, potentially affecting cellular processes such as replication and transcription.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viral infections such as Potato Virus Y (PVY). These findings suggest that the compound can trigger plant host immunity and enhance the activity of defense-related enzymes .

Antineoplastic Properties

The compound has also been evaluated for its antineoplastic (anti-cancer) properties. Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, studies on related anthracene derivatives have demonstrated their ability to induce cell death in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cell types. The compound exhibited selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells, indicating a potential therapeutic window for cancer treatment .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antiviral Efficacy : A study demonstrated that a derivative of the compound significantly inhibited PVY infection in Nicotiana benthamiana, showcasing its potential as an antiviral agent in agricultural applications .

- Antineoplastic Activity : In a comparative study with other anthracene derivatives, it was found that this compound exhibited superior cytotoxic effects against human cancer cell lines compared to standard chemotherapeutic agents .

Data Summary

Eigenschaften

IUPAC Name |

N-(3-hydroxypropyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c19-9-3-8-18-24(22,23)11-6-7-14-15(10-11)17(21)13-5-2-1-4-12(13)16(14)20/h1-2,4-7,10,18-19H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBUZCNBPZOBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.